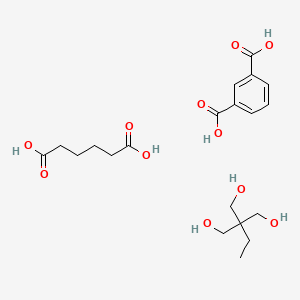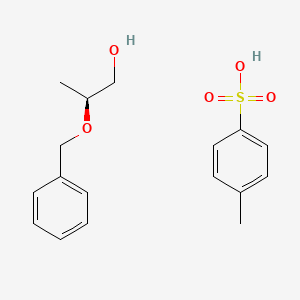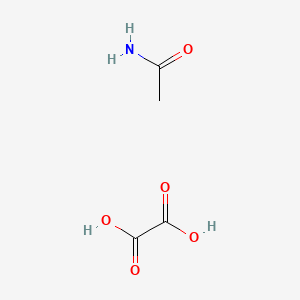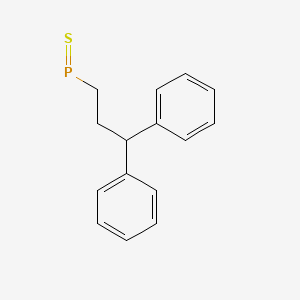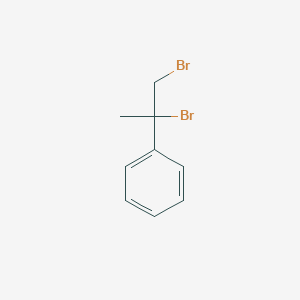
4-Ethyloctan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyloctan-4-OL is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an ethyl-substituted octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-OL typically involves the reaction of 4-ethyloctan-4-one with a reducing agent. One common method is the reduction of 4-ethyloctan-4-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 4-ethyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyloctan-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Dehydration: Sulfuric acid, phosphoric acid
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethyloctan-4-one
Dehydration: Alkenes (e.g., 4-ethyloctene)
Substitution: Alkyl chlorides (e.g., 4-chloro-4-ethyloctane)
Scientific Research Applications
4-Ethyloctan-4-OL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyloctan-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
4-Ethyloctan-4-OL can be compared with other similar compounds, such as:
4-Ethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethyloctan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
4-Methylheptan-4-OL: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Properties
CAS No. |
38395-42-5 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
InChI Key |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)(CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


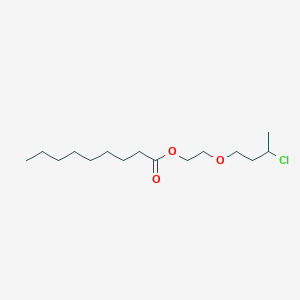

![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
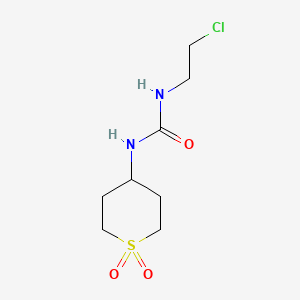
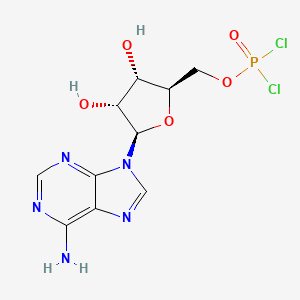
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

